4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

Chemical differentiation Scaffold hopping Isosteric replacement

The compound 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one (CAS 384365-69-9, molecular formula C21H21FN4O3, molecular weight 396.4 g/mol) is a synthetic small molecule belonging to the 3-nitroquinolin-2(1H)-one class, featuring a 4-fluorobenzylpiperazine substituent at the 4-position of the quinolinone core. Its InChIKey is DSJUMZQGIHRGOY-UHFFFAOYSA-N.

Molecular Formula C21H21FN4O3
Molecular Weight 396.422
CAS No. 384365-69-9
Cat. No. B2544540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one
CAS384365-69-9
Molecular FormulaC21H21FN4O3
Molecular Weight396.422
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)CC4=CC=C(C=C4)F
InChIInChI=1S/C21H21FN4O3/c1-23-18-5-3-2-4-17(18)19(20(21(23)27)26(28)29)25-12-10-24(11-13-25)14-15-6-8-16(22)9-7-15/h2-9H,10-14H2,1H3
InChIKeyDSJUMZQGIHRGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(4-Fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one (CAS 384365-69-9): Structural Identity and Procurement Baseline


The compound 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one (CAS 384365-69-9, molecular formula C21H21FN4O3, molecular weight 396.4 g/mol) is a synthetic small molecule belonging to the 3-nitroquinolin-2(1H)-one class, featuring a 4-fluorobenzylpiperazine substituent at the 4-position of the quinolinone core . Its InChIKey is DSJUMZQGIHRGOY-UHFFFAOYSA-N . This compound is structurally distinct from classical fluoroquinolone antibiotics despite sharing an identical molecular formula with the veterinary fluoroquinolone pradofloxacin (C21H21FN4O3), owing to its 3-nitro-2-quinolinone scaffold replacing the 4-oxo-3-carboxylic acid fluoroquinolone pharmacophore [1]. The compound has been subject to high-throughput screening (HTS) campaigns at The Scripps Research Institute Molecular Screening Center, including a cell-based assay for GPR151 activation and AlphaScreen-based assays targeting FBW7 and MITF .

Why Generic Substitution Fails for 4-(4-(4-Fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one (CAS 384365-69-9)


Within the 3-nitroquinolin-2(1H)-one chemical space, subtle modifications to the piperazine N-substituent produce large shifts in target engagement profile, rendering simple in-class interchange scientifically unsound. The 4-fluorobenzyl substituent provides a specific methylene spacer between the piperazine and the 4-fluorophenyl ring; replacing this with a direct phenyl attachment (i.e., 4-fluorophenyl analog), a benzhydryl group, or an ethyl chain alters molecular shape, lipophilicity, and pi-pi stacking geometry [1]. More critically, the compound shares its molecular formula (C21H21FN4O3) with pradofloxacin, a veterinary fluoroquinolone antibiotic, yet the 3-nitroquinolin-2(1H)-one core confers fundamentally different hydrogen-bonding capacity, electronic distribution, and metabolic liability compared to the 4-oxo-3-carboxylic acid fluoroquinolone scaffold [2]. The 4-fluorobenzylpiperazine fragment has independently been validated as a privileged tyrosinase-inhibitory pharmacophore, with specific analogs achieving IC50 values of 0.18–0.96 μM against mushroom tyrosinase, while structurally distinct congeners within the same library showed >10-fold weaker inhibition [3]. These observations demonstrate that the precise substitution pattern, not merely the quinolinone-piperazine scaffold, dictates pharmacological behavior.

Quantitative Differentiation Evidence for 4-(4-(4-Fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one (CAS 384365-69-9)


Molecular Isomerism: Distinct Scaffold Identity vs. Pradofloxacin Despite Identical Formula

This compound and the veterinary antibiotic pradofloxacin share the identical molecular formula C21H21FN4O3, yet represent fundamentally distinct chemical scaffolds. The target compound possesses a 3-nitroquinolin-2(1H)-one core with a 4-fluorobenzylpiperazine at position 4, whereas pradofloxacin features a 1-cyclopropyl-6-fluoro-7-pyrrolopyridinyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core [1]. This scaffold difference eliminates the metal-chelating 3-carboxylic acid functionality responsible for fluoroquinolone antibacterial activity, replacing it with a 3-nitro group that can participate in bioreductive activation and distinct hydrogen-bonding networks. The chemotype divergence ensures orthogonal biological target space despite formula-level identity [1].

Chemical differentiation Scaffold hopping Isosteric replacement

Piperazine N-Benzyl vs. N-Phenyl Substitution: Impact on Target Engagement Profiles

The compound carries a 4-fluorobenzyl group (—CH2—C6H4—F) attached to the piperazine nitrogen, incorporating a methylene spacer between piperazine and the fluorophenyl ring. The direct comparator 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one (CAS not available; fluorophenyl analog) lacks this methylene spacer, resulting in a directly attached aryl ring . The presence or absence of this single methylene unit alters the pKa of the piperazine nitrogen (benzylamines are more basic than anilines by approximately 1–2 log units), modifies the conformational flexibility of the pendant aromatic group, and changes the preferred binding pose in hydrophobic pockets. In the broader 4-fluorobenzylpiperazine class, SAR studies have demonstrated that the methylene spacer contributes critically to tyrosinase binding affinity; compounds retaining the benzylpiperazine motif consistently outperformed their phenylpiperazine counterparts in enzymatic assays [1].

Structure-activity relationship Linker optimization GPCR ligand design

GPR151 Orphan GPCR Screening: Evidence of Target Engagement in a Neuropsychiatric Target Class

This compound was tested in a cell-based high-throughput primary assay (PubChem AID 1508602) designed to identify activators of the orphan G protein-coupled receptor GPR151, conducted at The Scripps Research Institute Molecular Screening Center . GPR151 is an orphan GPCR enriched in the habenula complex and implicated in neuropsychiatric disorders including opioid dependence and mood regulation [1]. The compound was also tested in secondary assays: an AlphaScreen-based biochemical HTS for FBW7 activators (AID 1259310) and an AlphaScreen-based HTS for MITF inhibitors (AID 1259374) . This multi-target screening profile contrasts with the narrower antibacterial activity profile of pradofloxacin, its formula-level isomer. The exact quantitative screening results (e.g., % activation, AC50, IC50) are not publicly available in the ChemSrc or PubChem BioAssay summary records for this compound, limiting direct potency comparisons .

Orphan GPCR GPR151 Habenula High-throughput screening

4-Fluorobenzylpiperazine Fragment as a Privileged Tyrosinase Inhibitory Pharmacophore: Class-Level Potency Inference

The 4-fluorobenzylpiperazine fragment present in the target compound has been independently validated as a key pharmacophoric element for mushroom tyrosinase (AbTYR) inhibition. In the Mirabile et al. (2021) study, the competitive inhibitor [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (compound 26) achieved an IC50 of 0.18 μM, approximately 100-fold more potent than the reference standard kojic acid (IC50 = 17.76 μM) [1]. In the earlier Ielo et al. (2019) study, compound 25 bearing the same 4-fluorobenzylpiperazine fragment displayed an IC50 of 0.96 μM, approximately 20-fold more potent than kojic acid, and demonstrated anti-melanogenic effects on B16F10 melanoma cells without significant cytotoxicity [2]. X-ray crystallography confirmed the binding mode of compound 25 within the mushroom tyrosinase active site [2]. The target compound carries both the validated 4-fluorobenzylpiperazine fragment and a 3-nitroaryl moiety that may recapitulate or exceed the nitroaryl interactions seen in compound 26. However, no direct tyrosinase inhibition data for CAS 384365-69-9 itself have been published, and the quinolinone core may modulate activity relative to the simpler aryl-methanone congeners.

Tyrosinase inhibition Melanogenesis Pharmacophore Fragment-based design

DGKα/ζ Inhibitor Chemotype: Relevance to Immuno-Oncology from Patent Class Analysis

The substituted quinolinonyl piperazine chemotype to which this compound belongs has been claimed in patent US20230061608A1 (Bristol-Myers Squibb, filed 2020) as inhibitors of diacylglycerol kinase alpha (DGKα) and zeta (DGKζ) for T cell activation and antitumor immunotherapy [1]. The patent explicitly describes 3-nitro-substituted quinolin-2(1H)-one compounds with substituted piperazine moieties at position 4, including analogs bearing fluorobenzyl-type substituents [1]. While CAS 384365-69-9 itself is not individually exemplified in the patent claims, it falls within the generic Markush structure (Formula I) and represents a structurally proximal analog to the exemplified compounds [1]. This positions the compound within an active immuno-oncology chemical series distinct from the tyrosinase and GPCR applications described separately.

Diacylglycerol kinase T cell activation Immuno-oncology Cancer immunotherapy

Recommended Application Scenarios for 4-(4-(4-Fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one (CAS 384365-69-9)


Orphan GPCR Ligand Discovery: GPR151 Modulator Screening and Probe Development

Leverage the compound's documented inclusion in the Scripps Research Institute GPR151 activator HTS campaign (PubChem AID 1508602) as a starting point for focused library design targeting orphan GPCRs enriched in the habenula. Researchers studying neuropsychiatric disorders (opioid dependence, depression) mediated by GPR151 signaling can use this compound as a reference ligand for assay validation or as a scaffold for medicinal chemistry optimization. Confirm GPR151 engagement in secondary assays (β-arrestin recruitment, GTPγS binding) before committing to analog synthesis.

Tyrosinase Inhibitor Lead Optimization and Melanogenesis Research

The validated 4-fluorobenzylpiperazine pharmacophore present in this compound has demonstrated potent mushroom tyrosinase inhibition in independent studies (IC50 0.18–0.96 μM for close analogs, 20- to 100-fold more potent than kojic acid) [1][2]. Use CAS 384365-69-9 as a novel quinolinone-bearing entry within this pharmacophore class to probe the contribution of the 3-nitroquinolin-2(1H)-one core to tyrosinase binding affinity and anti-melanogenic activity in B16F10 cellular models. Pair with the X-ray crystallographic binding data available for related compounds (PDB 6QXD) [2] to guide structure-based design.

Immuno-Oncology DGKα/ζ Inhibitor SAR Expansion

Based on the patent disclosure (US20230061608A1) claiming substituted quinolinonyl piperazines as DGKα/ζ inhibitors for T cell activation [3], this compound can serve as a commercially accessible analog for exploring structure-activity relationships around the 4-fluorobenzyl substituent in the context of cancer immunotherapy. Prioritize procurement if the research objective is to investigate how the methylene spacer geometry (benzyl vs. direct phenyl) affects DGKα/ζ enzymatic inhibition potency relative to the exemplified 4-fluorophenylmethyl analogs in the patent.

Chemical Probe for MITF Transcription Factor Dimerization and Melanoma Studies

The compound's inclusion in an AlphaScreen-based HTS for MITF inhibitors (PubChem AID 1259374) nominates it as a potential modulator of microphthalmia-associated transcription factor dimerization, a recognized but challenging target in melanoma. While MITF inhibitory potency is not publicly disclosed, researchers focused on MITF-dependent melanoma pathways may evaluate this compound as a tool compound in MITF dimerization assays, comparing against known MITF dimer disruptors such as TT-012 (IC50 = 13.1 nM in AlphaScreen) [4].

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